Product packaging for 2-Chloro-3-((trifluoromethyl)thio)pyridine(Cat. No.:CAS No. 1204234-57-0)

2-Chloro-3-((trifluoromethyl)thio)pyridine

Cat. No.: B6350561
CAS No.: 1204234-57-0
M. Wt: 213.61 g/mol
InChI Key: MZVATODCSOOQOJ-UHFFFAOYSA-N
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Description

2-Chloro-3-((trifluoromethyl)thio)pyridine is a versatile pyridine-based building block designed for advanced research and development, particularly in medicinal and agrochemistry. The presence of both a chlorine atom and a trifluoromethylthio (-SCF3) group on the pyridine ring creates a multifunctional scaffold ideal for constructing complex molecules. The chlorine atom at the 2-position serves as a reactive handle for further synthetic elaboration via metal-catalyzed cross-couplings or nucleophilic aromatic substitutions, allowing researchers to introduce a wide array of structural motifs . The -SCF3 group is a highly privileged moiety in modern drug discovery, known to significantly influence the pharmacokinetic properties of lead compounds, including their metabolic stability, lipophilicity, and membrane permeability . This combination of features makes this compound a valuable intermediate for synthesizing novel active ingredients. Pyridine derivatives are established core structures in numerous FDA-approved drugs and are intensively investigated for their diverse biological activities, including antimicrobial and antiviral properties . The integration of fluorine-containing groups, such as the trifluoromethylthio group, is a strategic approach in medicinal chemistry to optimize the potency and drug-like characteristics of candidate molecules . This reagent is instrumental in exploring new chemical space for therapeutic applications, such as developing agents against resistant pathogens or viruses. It is also a key precursor in organic synthesis for creating functional materials and ligands. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClF3NS B6350561 2-Chloro-3-((trifluoromethyl)thio)pyridine CAS No. 1204234-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVATODCSOOQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 2 Chloro 3 Trifluoromethyl Thio Pyridine

Nucleophilic Aromatic Substitution Reactions at the C2-Chloro Position

The C2 and C4 positions of the pyridine (B92270) ring are particularly susceptible to nucleophilic aromatic substitution (SₙAr). stackexchange.com This is because the reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), which is significantly stabilized by resonance when the attack occurs at these positions, as one of the resonance structures places the negative charge on the electronegative nitrogen atom. stackexchange.com The presence of the trifluoromethylthio group enhances the electrophilicity of the pyridine ring, making the C2-chloro position a prime site for substitution by various nucleophiles. nih.gov

The chlorine atom at the C2 position can be readily displaced by a variety of nitrogen-based nucleophiles, such as primary and secondary amines. These reactions typically proceed under basic conditions or with heating to yield the corresponding 2-amino-3-((trifluoromethyl)thio)pyridine derivatives. Such transformations are fundamental in the synthesis of complex molecules for agrochemical and pharmaceutical research. While specific studies on 2-Chloro-3-((trifluoromethyl)thio)pyridine are not extensively documented, the reactivity pattern is well-established for other 2-halopyridines. chemrxiv.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Nitrogen Nucleophiles

NucleophileReagent ExampleProduct
Primary AmineAniline2-(Phenylamino)-3-((trifluoromethyl)thio)pyridine
Secondary AmineMorpholine4-(3-((Trifluoromethyl)thio)pyridin-2-yl)morpholine
AmideBenzamide (B126)N-(3-((Trifluoromethyl)thio)pyridin-2-yl)benzamide

Oxygen-based nucleophiles, including alkoxides and phenoxides, can also effectively substitute the C2-chloro atom. These reactions are typically carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) to generate the nucleophilic alkoxide or phenoxide in situ. The resulting products are 2-alkoxy- or 2-aryloxy-3-((trifluoromethyl)thio)pyridines. Hydrolysis with a strong base like sodium hydroxide (B78521) can lead to the formation of the corresponding pyridin-2-one.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions with Oxygen Nucleophiles

NucleophileReagent ExampleProduct
AlkoxideSodium Methoxide2-Methoxy-3-((trifluoromethyl)thio)pyridine
PhenoxideSodium Phenoxide2-Phenoxy-3-((trifluoromethyl)thio)pyridine
HydroxideSodium Hydroxide3-((Trifluoromethyl)thio)pyridin-2(1H)-one

The C2-chloro position is also a handle for forming new carbon-carbon bonds, most commonly through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki, Stille, or Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups. These reactions are versatile and tolerate a wide range of functional groups, providing access to a diverse array of substituted pyridines. The reaction of 2-chloro-5-(trifluoromethylthio)pyridine, a structural isomer, is known to participate in such substitution reactions.

Table 3: Representative Cross-Coupling Reactions with Carbon Nucleophiles

Reaction NameCoupling PartnerCatalyst/ConditionsProduct
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, base2-Phenyl-3-((trifluoromethyl)thio)pyridine
Stille CouplingTributyl(vinyl)stannanePd(PPh₃)₄2-Vinyl-3-((trifluoromethyl)thio)pyridine
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, base2-(Phenylethynyl)-3-((trifluoromethyl)thio)pyridine

Transformations Involving the Trifluoromethylthio Group at C3

The trifluoromethylthio (-SCF₃) group is a valuable substituent in medicinal and agricultural chemistry due to its high lipophilicity and metabolic stability. chemrxiv.org However, the sulfur atom in the thioether linkage is also a site for specific chemical transformations.

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions are typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. The oxidation state of the sulfur significantly influences the electronic properties and biological activity of the molecule. The sulfoxide is chiral, while the sulfone is a very strong electron-withdrawing group. The oxidation of similar thiopyridine derivatives has been documented. chemrxiv.org

Table 4: Oxidation Products of the Trifluoromethylthio Group

Oxidizing AgentProduct NameProduct Structure
m-CPBA (1 equiv.)2-Chloro-3-((trifluoromethyl)sulfinyl)pyridine2-Chloro-3-(S(O)CF₃)-pyridine
m-CPBA (>2 equiv.)2-Chloro-3-((trifluoromethyl)sulfonyl)pyridine2-Chloro-3-(SO₂CF₃)-pyridine

The trifluoromethylthio group is generally considered stable due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the CF₃ group, which strengthens the sulfur-carbon bond. Cleavage of the C(sp²)-S bond or the S-CF₃ bond is challenging and typically requires harsh reaction conditions or specific reagents designed for C-S bond activation. Photolytic methods have been used to generate trifluoromethylthio-derivatives from bis(trifluoromethyl) disulfide, indicating the stability of the -SCF₃ moiety once formed. rsc.org Rearrangement pathways involving the -SCF₃ group on a pyridine ring are not commonly reported in the literature, underscoring the general stability of this functional group under typical synthetic transformations.

Electrophilic Aromatic Substitution on the Pyridine Ring

The combined electron-withdrawing effects of the chlorine atom and the trifluoromethylthio group significantly reduce the electron density of the pyridine ring, making electrophilic aromatic substitution challenging. The nitrogen atom in the pyridine ring also deactivates the ring towards electrophiles. In the event that a sufficiently potent electrophile is employed, the substitution pattern will be dictated by the directing effects of the existing substituents.

The chloro group is an ortho-, para-director, while the directing effect of the trifluoromethylthio group is more complex. The sulfur atom can potentially direct ortho- and para- to itself through resonance, but the strong electron-withdrawing nature of the trifluoromethyl group will diminish this effect and primarily exert a meta-directing influence through induction. Given the positions of the existing substituents, electrophilic attack would most likely occur at the C-5 position, which is para to the chloro group and meta to the trifluoromethylthio group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentPredicted Major ProductPredicted Minor Product(s)
HNO₃/H₂SO₄2-Chloro-5-nitro-3-((trifluoromethyl)thio)pyridineOther isomers in trace amounts
Br₂/FeBr₃5-Bromo-2-chloro-3-((trifluoromethyl)thio)pyridineOther isomers in trace amounts
SO₃/H₂SO₄This compound-5-sulfonic acidOther isomers in trace amounts

Note: This table is predictive and based on established principles of electrophilic aromatic substitution on substituted pyridines. Actual experimental results may vary.

Radical Reactivity of this compound and Derived Intermediates

The C-Cl and C-S bonds in this compound, as well as the pyridine ring itself, can potentially participate in radical reactions. The generation of radical intermediates can be initiated by photolysis, thermolysis, or through the use of radical initiators.

The trifluoromethylthio group can influence radical reactions. The high electronegativity of the fluorine atoms can affect the stability and reactivity of adjacent radical centers. Radical attack on the pyridine ring is a possibility, leading to a variety of substituted products, although such reactions are often less selective than ionic reactions.

Cross-Coupling Reactions Involving C-Cl and C-S Bonds

The chloro group at the 2-position of the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules.

Suzuki-Miyaura Coupling: The C-Cl bond can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow for the introduction of various aryl or vinyl substituents at the 2-position.

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond by coupling the C-Cl bond with a wide range of amines, providing access to 2-amino-3-((trifluoromethyl)thio)pyridine derivatives.

Sonogashira Coupling: The C-Cl bond can also participate in Sonogashira coupling with terminal alkynes to introduce alkynyl moieties at the 2-position.

The reactivity of the C-S bond in cross-coupling reactions is less common than that of the C-Cl bond. However, under specific catalytic conditions, the C-S bond of aryl trifluoromethyl sulfides can be activated for cross-coupling. This would offer an alternative site for functionalization.

Table 2: Potential Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Example)Expected Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base2-Aryl-3-((trifluoromethyl)thio)pyridine
Buchwald-HartwigAminePd₂(dba)₃ / BINAP / Base2-(Amino)-3-((trifluoromethyl)thio)pyridine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Base2-Alkynyl-3-((trifluoromethyl)thio)pyridine

Note: The success and efficiency of these reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Theoretical and Computational Investigations of 2 Chloro 3 Trifluoromethyl Thio Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. For molecules like 2-Chloro-3-((trifluoromethyl)thio)pyridine, DFT methods, particularly using hybrid functionals such as B3LYP combined with appropriate basis sets like 6-311++G(d,p), are employed to predict various molecular properties with a high degree of accuracy. researchgate.netjocpr.com Such calculations are fundamental to understanding the molecule's geometry, electronic nature, and potential behavior in chemical reactions.

The first step in the computational investigation of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Based on DFT studies of analogous compounds like 5-(trifluoromethyl)pyridine-2-thiol (B7722606) and 2-chloropyridine, certain structural features can be predicted. journaleras.com The presence of a halogen substituent at the C2 position of a pyridine (B92270) ring is known to cause a shortening of the adjacent N–C(2) bond. journaleras.com The substitution of a chlorine atom for a hydrogen atom in pyridine alters the highest occupied molecular orbital (HOMO) of the molecule, which can influence the cationic structure. mdpi.com

The orientation of the (trifluoromethyl)thio group relative to the pyridine ring is a key conformational feature. The rotational barrier around the C3-S bond would determine the preferred conformation, which is likely influenced by steric interactions between the trifluoromethyl group and the chlorine atom at the C2 position, as well as electronic effects involving the sulfur lone pairs and the pyridine π-system. Studies on similar substituted pyridines suggest that the planarity of the ring is generally maintained, but the exocyclic groups will adopt a conformation that minimizes steric hindrance and maximizes electronic stabilization.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Pyridine Ring (based on analogous compounds)

ParameterBond Length (Å)Bond Angle (°)
C-ClValueValue
C-SValueC-S-C
S-CF3ValueC-C-S
C-NValueC-N-C
C-CValueC-C-C

Note: The table above is illustrative. Specific values for this compound would require direct computational analysis.

The electronic structure of this compound is characterized by the interplay of the electronegative chlorine atom, the electron-withdrawing trifluoromethyl group, and the sulfur atom, all attached to the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. nih.gov

Mulliken and Natural Population Analysis (NPA) are common methods used to quantify the distribution of electronic charge among the atoms in a molecule. In this compound, it is expected that the nitrogen atom of the pyridine ring will have a negative charge, making it a site for potential electrophilic attack. The carbon atom attached to the chlorine (C2) and the carbon atom attached to the sulfur (C3) are also expected to have their electron densities significantly affected. The chlorine atom will draw electron density from the C2 carbon, while the (trifluoromethyl)thio group will also have a net electron-withdrawing effect on the C3 position.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For a related compound, 2-methoxy-3-(trifluoromethyl)pyridine, DFT calculations have been used to generate MEP maps to predict reactive sites. researchgate.netjocpr.com Similarly, for this compound, the MEP would likely show negative potential around the nitrogen atom and positive potential in other regions of the molecule, indicating the sites for nucleophilic and electrophilic attack, respectively.

Frontier Molecular Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For substituted pyridines, the nature and position of the substituents significantly affect the energies and distributions of the frontier orbitals. researchgate.net The presence of electron-withdrawing groups like chlorine and trifluoromethyl is expected to lower the energies of both the HOMO and LUMO of this compound. The HOMO is likely to have significant contributions from the pyridine ring's π-system and the lone pairs of the sulfur and chlorine atoms. The LUMO is expected to be a π* orbital of the pyridine ring.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide further insights into the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies (based on analogous compounds)

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The table above is illustrative. Specific values for this compound would require direct computational analysis.

Spectroscopic Property Predictions and Correlations (e.g., Vibrational Spectra)

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign the observed vibrational bands to specific modes of atomic motion.

For analogous compounds like 2-methoxy-3-(trifluoromethyl)pyridine, detailed vibrational analyses have been performed using DFT calculations, showing good agreement between the calculated and experimental spectra. researchgate.netjocpr.com A similar analysis for this compound would allow for the assignment of characteristic vibrational modes, such as the C-Cl stretching, C-S stretching, C-F stretching of the trifluoromethyl group, and the various pyridine ring vibrations. The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental values.

Computational Studies on Reaction Mechanisms and Transition States

For a molecule like this compound, computational studies could be used to explore various reactions, such as nucleophilic aromatic substitution at the C2 or other positions on the pyridine ring. Such studies would involve locating the transition state structures for these reactions and calculating their activation energies to predict the most likely reaction products.

In Silico Modeling for Catalyst Design and Optimization

The electronic and steric properties of this compound, as determined by computational methods, can inform its potential use as a ligand in catalysis. The nitrogen and sulfur atoms possess lone pairs of electrons that could coordinate to a metal center, forming a metal complex that could act as a catalyst.

In silico modeling can be used to design and optimize such catalysts. By computationally screening different metal centers and modifications to the ligand structure, it is possible to predict which combinations will lead to the most effective catalysts for a particular reaction. For instance, DFT calculations could be used to study the binding of the ligand to a metal, the electronic structure of the resulting complex, and the catalytic cycle of a reaction in which it participates. This computational approach can significantly accelerate the discovery and development of new catalysts. For example, computational studies have been instrumental in understanding the role of substituted pyridines in manganese-catalyzed asymmetric transfer hydrogenation reactions.

Future Research Directions and Perspectives in 2 Chloro 3 Trifluoromethyl Thio Pyridine Chemistry

Development of Green and Sustainable Synthetic Methodologies

A primary focus for future research will be the development of more environmentally friendly and efficient methods for synthesizing 2-Chloro-3-((trifluoromethyl)thio)pyridine. Traditional synthetic routes often involve harsh reagents and conditions. The principles of green chemistry—such as waste reduction, use of renewable feedstocks, and catalysis—will guide the next generation of synthetic strategies.

Future work will likely concentrate on:

Catalytic Direct C-H Trifluoromethylthiolation: Investigating transition-metal-catalyzed (e.g., copper, palladium, or nickel) or photoredox-catalyzed direct C-H trifluoromethylthiolation of 2-chloropyridine. This approach would bypass the need for pre-functionalized starting materials, improving atom economy.

Flow Chemistry Processes: Designing continuous flow systems for the synthesis of this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling potentially hazardous reagents, and easier scalability compared to traditional batch processes.

Alternative Trifluoromethylthiolating Agents: Exploring the use of safer, more stable, and easily accessible sources of the SCF₃ group to replace potentially hazardous reagents like CF₃SiMe₃/F⁻ or gaseous CF₃I.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The dual reactivity of this compound at the C-Cl bond and the SCF₃ group offers significant opportunities for creating diverse molecular architectures. Future research will aim to expand the toolkit of chemical transformations for this scaffold.

Key areas for exploration include:

Site-Selective Cross-Coupling: Developing highly selective catalytic systems for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-2 position. This would enable the introduction of a wide range of carbon- and heteroatom-based substituents to build molecular complexity.

Post-Synthetic Modification of the SCF₃ Group: Investigating further transformations of the trifluoromethylthio moiety. For instance, controlled oxidation to the corresponding trifluoromethylsulfinyl and trifluoromethylsulfonyl groups can fine-tune the electronic properties of the pyridine (B92270) ring, which is crucial for applications in medicinal chemistry and materials science.

Regioselective Functionalization of the Pyridine Ring: Exploring reactions that target the other positions (C-4, C-5, C-6) of the pyridine ring, potentially through directed metalation or C-H activation strategies, to create highly substituted and functionalized pyridine derivatives.

Asymmetric Synthesis and Enantioselective Transformations

The synthesis of chiral molecules is paramount, particularly for biological applications where stereochemistry dictates function. Future research will need to address the creation of chiral derivatives of this compound.

Prospective research directions involve:

Catalytic Asymmetric Cross-Coupling: Designing chiral ligand/metal catalyst systems to achieve enantioselective cross-coupling reactions at a prochiral center introduced near the pyridine core.

Enantioselective Desymmetrization: Developing methods for the enantioselective functionalization of symmetric derivatives of the parent compound.

Synthesis of Chiral Ligands: Utilizing the this compound scaffold itself as a building block for new classes of chiral ligands for asymmetric catalysis, leveraging the unique steric and electronic properties of the trifluoromethylthio group.

Advanced Computational Modeling for Structure-Reactivity Relationships

To accelerate discovery and rationalize experimental findings, advanced computational modeling will be an indispensable tool. In silico studies can provide deep insights into the molecule's behavior and guide synthetic efforts.

Future computational work should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction mechanisms, predict transition state energies, and rationalize the regioselectivity observed in various functionalization reactions. This can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Predictive Property Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical and electronic properties (e.g., lipophilicity, pKa, redox potential) of novel derivatives. This would enable the virtual screening of compound libraries to identify candidates for specific applications.

Analysis of Non-Covalent Interactions: Investigating the role of non-covalent interactions, such as halogen bonding (involving the chlorine atom) or chalcogen bonding (involving the sulfur atom), in directing molecular assembly and influencing reactivity.

Design and Synthesis of Advanced Functional Materials Based on the Pyridine Core

The distinct electronic characteristics of this compound, particularly the strong electron-withdrawing nature of the SCF₃ group, make it an attractive component for advanced functional materials.

Future research in this area will likely pursue:

Organic Electronics: Incorporating the this compound unit into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The SCF₃ group can help lower LUMO levels and improve electron transport properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the pyridine nitrogen as a coordinating site to construct novel MOFs and coordination polymers. The electronic properties imparted by the chloro and trifluoromethylthio substituents could lead to materials with unique catalytic, sensing, or gas sorption capabilities.

Liquid Crystals: Designing liquid crystalline materials containing the this compound moiety. The rigid pyridine core combined with the polar substituents could result in materials with desirable mesophase behavior for display technologies.

Q & A

Q. What are the key physicochemical properties of 2-Chloro-3-((trifluoromethyl)thio)pyridine, and how do they influence experimental design?

Answer: The compound has a molecular formula C₆H₃ClF₃NS and molecular weight 217.61 g/mol (exact mass may vary by isotopic composition). Key properties include:

  • Melting Point (MP): 37–40°C .
  • Boiling Point (BP): 166–168°C .
  • Stability: Sensitive to moisture and light due to the reactive thioether (-S-) and trifluoromethyl (-CF₃) groups.

Methodological Implications:

  • Storage: Use amber vials under inert gas (N₂/Ar) to prevent decomposition.
  • Handling: Employ gloveboxes or Schlenk techniques for air-sensitive reactions.
  • Solubility: Prefer polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility .

Q. What are common synthetic routes for this compound, and how are intermediates purified?

Answer: A typical route involves:

Halogen Exchange: React β-picoline derivatives with Cl₂ or ClF₃ under catalytic conditions (e.g., CuCl₂) to introduce chlorine .

Thiolation: Introduce the trifluoromethylthio (-SCF₃) group via nucleophilic substitution using (CF₃S)₂Zn or CF₃SLi .

Purification Methods:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) to isolate intermediates.
  • Recrystallization: Ethanol/water mixtures are effective for removing unreacted starting materials .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Answer: Regioselectivity issues arise due to competing reactivity at the pyridine ring’s C2 and C5 positions. Strategies include:

  • Directing Groups: Temporarily install groups (e.g., -B(OH)₂) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .
  • Computational Modeling: Use DFT calculations to predict electron density distribution and guide reaction design .

Example:
In a Pd-catalyzed coupling, the chlorine atom at C2 directs electrophilic substitution to C5, while the -SCF₃ group at C3 influences steric and electronic environments .

Q. What analytical techniques resolve contradictions in spectroscopic data for derivatives of this compound?

Answer: Conflicting NMR or mass spectrometry data can arise from:

  • Tautomerism: Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., keto-enol tautomers).
  • Isotopic Peaks: High-resolution mass spectrometry (HRMS) distinguishes between [M+H]⁺ and isotopic clusters (e.g., Cl⁻ isotopic patterns) .

Case Study:
Discrepancies in 19F NMR^{19}\text{F NMR} shifts for trifluoromethylthio derivatives were resolved by comparing experimental data with computed chemical shifts (GIAO method) .

Q. How is this compound utilized in medicinal chemistry or materials science?

Answer:

  • Medicinal Chemistry: The compound serves as a precursor for kinase inhibitors. For example, replacing the chlorine atom with amines yields bioactive pyridines targeting inflammatory pathways .
  • Materials Science: Its electron-deficient pyridine core enhances charge transport in organic semiconductors. Derivatives are used in OLEDs and photovoltaic devices .

Experimental Validation:

  • Biological Assays: IC₅₀ values for kinase inhibition are measured via fluorescence polarization assays .
  • Device Fabrication: Thin-film conductivity is tested using four-point probe measurements .

Safety and Compliance

  • Hazards: Combustible solid (WGK 3). Use N95 masks and gloves to avoid inhalation/contact .
  • Waste Disposal: Neutralize with aqueous NaHCO₃ before incineration .

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